Cas no 951891-66-0 (2-Chloro-4-(2,4-dimethylphenyl)-1-butene)
2-Chloro-4-(2,4-dimethylphenyl)-1-butene Chemical and Physical Properties
Names and Identifiers
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- 2-CHLORO-4-(2,4-DIMETHYLPHENYL)-1-BUTENE
- FCH870484
- 1-(3-CHLOROBUT-3-EN-1-YL)-2,4-DIMETHYLBENZENE
- 2-Chloro-4-(2,4-dimethylphenyl)-1-butene
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- MDL: MFCD09801208
- Inchi: 1S/C12H15Cl/c1-9-4-6-12(10(2)8-9)7-5-11(3)13/h4,6,8H,3,5,7H2,1-2H3
- InChI Key: NLUZFBQJYCQAJQ-UHFFFAOYSA-N
- SMILES: ClC(=C)CCC1C=CC(C)=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 174
- Topological Polar Surface Area: 0
2-Chloro-4-(2,4-dimethylphenyl)-1-butene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C085525-250mg |
2-Chloro-4-(2,4-dimethylphenyl)-1-butene |
951891-66-0 | 250mg |
$ 365.00 | 2022-06-01 | ||
| TRC | C085525-500mg |
2-Chloro-4-(2,4-dimethylphenyl)-1-butene |
951891-66-0 | 500mg |
$ 605.00 | 2022-06-01 | ||
| Fluorochem | 200467-2g |
2-Chloro-4-(2,4-dimethylphenyl)-1-butene |
951891-66-0 | 97% | 2g |
£624.00 | 2022-03-01 | |
| Fluorochem | 200467-5g |
2-Chloro-4-(2,4-dimethylphenyl)-1-butene |
951891-66-0 | 97% | 5g |
£1543.00 | 2022-03-01 | |
| abcr | AB360419-1 g |
2-Chloro-4-(2,4-dimethylphenyl)-1-butene, 97%; . |
951891-66-0 | 97% | 1 g |
€794.30 | 2023-07-19 | |
| abcr | AB360419-2 g |
2-Chloro-4-(2,4-dimethylphenyl)-1-butene, 97%; . |
951891-66-0 | 97% | 2 g |
€1,065.20 | 2023-07-19 | |
| abcr | AB360419-1g |
2-Chloro-4-(2,4-dimethylphenyl)-1-butene, 97%; . |
951891-66-0 | 97% | 1g |
€794.00 | 2025-04-14 | |
| abcr | AB360419-2g |
2-Chloro-4-(2,4-dimethylphenyl)-1-butene, 97%; . |
951891-66-0 | 97% | 2g |
€1064.00 | 2025-04-14 | |
| abcr | AB360419-5g |
2-Chloro-4-(2,4-dimethylphenyl)-1-butene, 97%; . |
951891-66-0 | 97% | 5g |
€2507.20 | 2025-02-20 | |
| abcr | AB360419-5 g |
2-Chloro-4-(2,4-dimethylphenyl)-1-butene, 97%; . |
951891-66-0 | 97% | 5 g |
€2,507.20 | 2023-07-19 |
2-Chloro-4-(2,4-dimethylphenyl)-1-butene Suppliers
2-Chloro-4-(2,4-dimethylphenyl)-1-butene Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-Chloro-4-(2,4-dimethylphenyl)-1-butene
Comprehensive Analysis of 2-Chloro-4-(2,4-dimethylphenyl)-1-butene (CAS No. 951891-66-0): Properties, Applications, and Industry Insights
The chemical compound 2-Chloro-4-(2,4-dimethylphenyl)-1-butene (CAS No. 951891-66-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its unique structural features, including a chloro-substituted butene backbone and a 2,4-dimethylphenyl group, this compound serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C12H15Cl, and precise molecular weight of 194.70 g/mol make it a subject of interest for researchers exploring fine chemical synthesis and material science applications.
In recent years, the demand for high-purity intermediates like 2-Chloro-4-(2,4-dimethylphenyl)-1-butene has surged, driven by advancements in drug discovery and crop protection formulations. A 2023 market analysis highlighted its role in developing next-generation active ingredients, particularly in regions with stringent environmental regulations. The compound’s reactivity profile—especially its ability to participate in cross-coupling reactions—aligns with the industry’s shift toward atom-efficient methodologies, a topic frequently searched in academic databases and patent filings.
From a synthetic perspective, the chloroalkene moiety in 951891-66-0 enables diverse transformations, including nucleophilic substitutions and palladium-catalyzed couplings. These characteristics address common search queries such as “how to functionalize chloroalkenes” or “building blocks for heterocyclic synthesis”. Notably, its 2,4-dimethylphenyl group enhances lipophilicity, making it valuable for designing compounds with optimized bioavailability—a key concern in medicinal chemistry forums.
Environmental and regulatory trends further elevate the relevance of CAS No. 951891-66-0. With the rise of green chemistry initiatives, researchers are investigating its potential in catalytic processes that minimize waste. Laboratory supply platforms report increased searches for halogenated intermediates with documented safety data, reflecting industry priorities. Proper handling protocols—such as inert atmosphere techniques—are often discussed in technical bulletins, addressing user questions about “stability of chloro-substituted butenes”.
Looking ahead, 2-Chloro-4-(2,4-dimethylphenyl)-1-butene exemplifies the intersection of structural innovation and industrial applicability. Its presence in patent applications related to biodegradable polymers and electronic materials underscores its multidisciplinary utility. For suppliers and manufacturers, emphasizing batch-to-batch consistency and analytical documentation (e.g., HPLC purity ≥98%) remains critical to meet the standards of GMP-compliant production—a frequent search criterion among procurement specialists.
In conclusion, the scientific and commercial trajectory of 951891-66-0 reflects broader shifts toward specialty chemicals with tailored functionalities. By aligning its technical attributes with trending topics like sustainable synthesis and precision agriculture, this compound continues to inspire innovation across multiple sectors. Future research may explore its derivatives for bioactive molecule design, further solidifying its position in the fine chemicals landscape.
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